
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone in lab experiments include its potent activity against various diseases, its ability to cross the blood-brain barrier, and its unique chemical structure. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of other diseases such as viral infections. Additionally, the compound could be modified to improve its pharmacological properties and reduce its toxicity.
Synthesis Methods
The synthesis of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves a multi-step process. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its acid chloride derivative. This derivative is then reacted with 4-(4-aminophenoxy)phenol to obtain the intermediate product. The final step involves the reaction of the intermediate product with 4-phenylpiperazine to obtain the desired compound.
Scientific Research Applications
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-24(30-17-15-29(16-18-30)22-9-5-2-6-10-22)19-32-23-13-11-21(12-14-23)26-27-25(28-33-26)20-7-3-1-4-8-20/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKHQVIMJLGJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




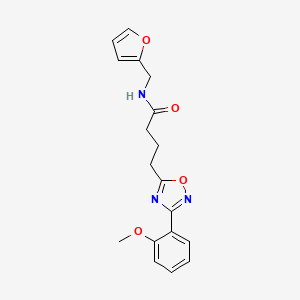


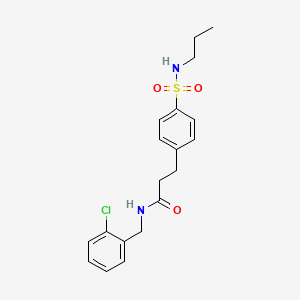

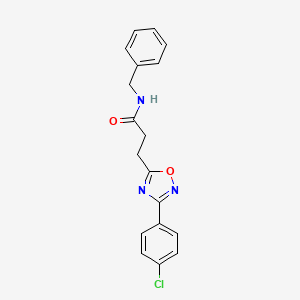
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)

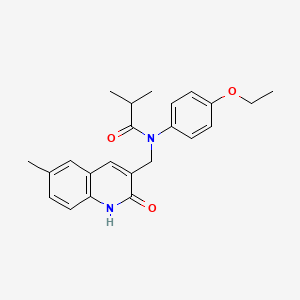
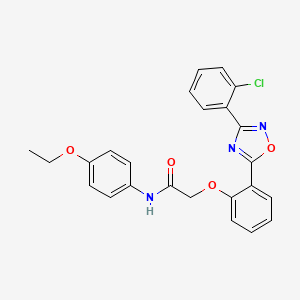
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)